molecular formula C2H6ClOP B074252 Dimethylphosphinic chloride CAS No. 1111-92-8

Dimethylphosphinic chloride

Cat. No. B074252
CAS RN: 1111-92-8
M. Wt: 112.49 g/mol
InChI Key: CVNMBKFJYRAHPO-UHFFFAOYSA-N
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Description

Dimethylphosphinic chloride is an organic compound with the linear formula (CH3)2P(O)Cl . It is used in the protection of amino acids in peptide synthesis and initiates the luminescence of ABI-NH2 . It is also utilized in the reactivity of organophosphate-based nerve gases such as sarin gas .


Molecular Structure Analysis

The molecular formula of Dimethylphosphinic chloride is CHClOP . It has an average mass of 112.495 Da and a mono-isotopic mass of 111.984482 Da .


Chemical Reactions Analysis

The kinetics of pyridinolyses of Dimethylphosphinic chloride in acetonitrile was studied . The mechanism of the reaction of Dimethylphosphinic chloride with anilines in acetonitrile was also studied .


Physical And Chemical Properties Analysis

Dimethylphosphinic chloride is a solid substance with a density of 1.2±0.1 g/cm3 . It has a boiling point of 204.0±9.0 °C at 760 mmHg and a melting point range of 65-71 °C . The vapour pressure is 0.4±0.4 mmHg at 25°C .

Scientific Research Applications

Protection of Amino Acids in Peptide Synthesis

Dimethylphosphinic chloride is used in the protection of amino acids during peptide synthesis . This process is crucial in the field of biochemistry, where peptides and proteins are synthesized for various research and therapeutic applications.

Luminescence Initiation

This compound initiates the luminescence of ABI-NH2 . Luminescence, or the emission of light by a substance, is a critical aspect of many biological research applications, including cellular imaging and tracking.

Reactivity of Organophosphate-based Nerve Gases

Dimethylphosphinic chloride is utilized in studying the reactivity of organophosphate-based nerve gases such as sarin gas . Understanding the reactivity of these nerve gases can help in the development of antidotes and countermeasures.

Kinetics of Pyridinolyses

The kinetics of pyridinolyses of Dimethylphosphinic chloride in acetonitrile has been studied . This research can provide valuable insights into the reaction mechanisms of phosphinic compounds.

Reaction with Anilines

The kinetics and mechanism of the reaction of Dimethylphosphinic chloride with anilines in acetonitrile has been studied . This research can contribute to the understanding of the reactivity of phosphinic compounds with aromatic amines.

Preparation of Dimethyl-ethynylphosphine Oxide

Dimethylphosphinic chloride has been used in the preparation of dimethyl-ethynylphosphine oxide . This compound has potential applications in various fields, including materials science and catalysis.

Safety and Hazards

Dimethylphosphinic chloride is considered hazardous. It causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

[chloro(methyl)phosphoryl]methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6ClOP/c1-5(2,3)4/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNMBKFJYRAHPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6ClOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40149503
Record name Dimethylphosphinic chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40149503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethylphosphinic chloride

CAS RN

1111-92-8
Record name Phosphinic chloride, dimethyl-
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Record name Dimethylphosphinic chloride
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Record name Dimethylphosphinic chloride
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Record name Dimethylphosphinic chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary reaction Dimethylphosphinic chloride is known for in the context of the provided research?

A1: Dimethylphosphinic chloride is primarily utilized for its ability to react with Hydroxysteroids, converting them into Dimethylphosphinates. [, ] This reaction is often facilitated by the presence of Triethylamine. []

Q2: Why is the formation of 2,2′-Spirobi(1,3,4,2λ5-oxadiazaphospholines) significant in relation to Dimethylphosphinic chloride?

A2: While not directly reacting with Dimethylphosphinic chloride, the formation of 2,2′-Spirobi(1,3,4,2λ5-oxadiazaphospholines) highlights an important chemical principle. This reaction, involving Carboxylic acid hydrazides and Phosphonic dichlorides, yields a spirocyclic Phosphorane structure. [] Interestingly, Dimethylphosphinic chloride reacts with Carboxylic acid hydrazides in a similar manner, creating Oxadiazaphosphole dimers, showcasing an analogous structural outcome. []

Q3: Are there alternative reagents to Dimethylphosphinic chloride for converting Hydroxysteroids to their corresponding esters?

A3: Yes, N,N-(Dimethyl)dimethylphosphinic amide can also be used to convert Hydroxysteroids into Dimethylphosphinates. [] This provides an alternative pathway for achieving similar derivatization of Hydroxysteroids.

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